molecular formula C9H5ClFNO2S B1431625 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester CAS No. 1190321-72-2

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B1431625
CAS No.: 1190321-72-2
M. Wt: 245.66 g/mol
InChI Key: DEUVHEZTNMUUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine and fluorine atoms, as well as a carboxylic acid methyl ester group. Its unique structure imparts specific chemical properties that make it valuable in synthetic chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-Chloro-6-fluorobenzothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme can be represented as follows:

2-Chloro-6-fluorobenzothiazole+Methyl chloroformate2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester\text{2-Chloro-6-fluorobenzothiazole} + \text{Methyl chloroformate} \rightarrow \text{this compound} 2-Chloro-6-fluorobenzothiazole+Methyl chloroformate→2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho or para to the nitrogen atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

    Electrophilic Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

    Hydrolysis: Acidic or basic conditions to facilitate the conversion of the ester to the carboxylic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiazole derivatives.

    Electrophilic Substitution: Halogenated or nitrated benzothiazole derivatives.

    Hydrolysis: 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid.

Scientific Research Applications

2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluorobenzothiazole
  • 2-Chloro-7-fluorobenzothiazole
  • 2-Chloro-4-fluorobenzothiazole

Uniqueness

Compared to its analogs, 2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester is unique due to the presence of the carboxylic acid methyl ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

methyl 2-chloro-6-fluoro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUVHEZTNMUUQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Reactant of Route 3
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Reactant of Route 4
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.